N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide and its derivatives demonstrate significant antimicrobial activities. Kolisnyk et al. (2015) synthesized derivatives of this compound and found that they were more active than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa. One derivative, in particular, showed higher activity against Bacillus subtilis and Candida albicans fungi compared to streptomycin and metronidazole (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Anti-Angiogenic and DNA Cleavage Studies
In 2017, Kambappa et al. synthesized a series of novel derivatives of N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide. These derivatives were evaluated for their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model and DNA cleavage abilities. The study revealed that certain derivatives significantly inhibited in vivo angiogenesis and exhibited potent DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Antifungal Activities
The derivatives of N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide have also shown promising antifungal properties. Konno et al. (1989) synthesized a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines that exhibited significant antifungal activity against Piricularia oryzae and were effective in preventive tests against Rice blast, Sheath blight, and Cucumber powdery mildew (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of this compound's derivatives. Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including derivatives of N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide. This method is important for quality control and analysis of these compounds (Ye, Huang, Li, Xiang, & Xu, 2012).
Mechanism of Action
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-13-7-6-8-17(14(13)2)24-19(28)12-31-23-25-20-16-11-15(30-5)9-10-18(16)26(3)21(20)22(29)27(23)4/h6-11H,12H2,1-5H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLLDHABZLTDAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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